2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-5,8-dioxaspiro[34]octane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where two rings share a single atom This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural versatility
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The fluorophenyl group allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of catalysts and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Industry: Utilized in the production of various chemical products due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid involves its interaction with molecular targets and pathways. The fluorophenyl group plays a crucial role in its reactivity, allowing it to interact with specific enzymes or receptors. The spirocyclic structure provides conformational flexibility, enabling the compound to adapt to various biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azaspiro[3.4]octane: Shares a similar spirocyclic structure but differs in the presence of an azaspiro group.
Spirocyclic oxindoles: Known for their biological activities and structural similarity.
Uniqueness
2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid is unique due to the presence of the fluorophenyl group, which enhances its chemical reactivity and potential applications. The combination of the spirocyclic structure and the fluorophenyl group makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C13H13FO4 |
---|---|
Molekulargewicht |
252.24 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C13H13FO4/c14-10-3-1-9(2-4-10)12(11(15)16)7-13(8-12)17-5-6-18-13/h1-4H,5-8H2,(H,15,16) |
InChI-Schlüssel |
AHCACHXPXNHCKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)CC(C2)(C3=CC=C(C=C3)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.